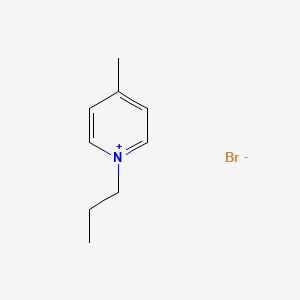

1-Propyl-4-methylpyridinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

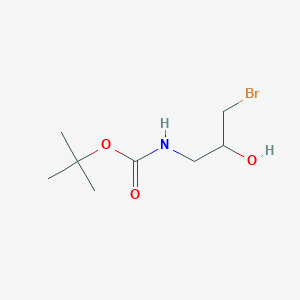

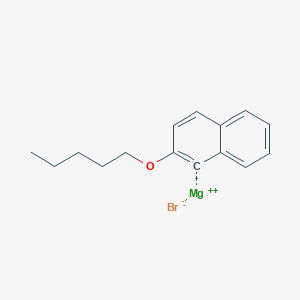

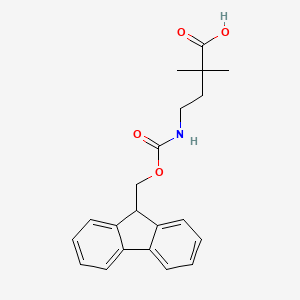

1-Propyl-4-methylpyridinium bromide is a pyridinium salt with the chemical formula C9H14BrN. It is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

Target of Action

1-Propyl-4-methylpyridinium bromide is a type of pyridinium-based tag . These tags are primarily used in the derivatization of thiol-containing peptides . Therefore, the primary targets of this compound are thiol-containing peptides.

Mode of Action

The compound interacts with its targets (thiol-containing peptides) through a process called derivatization . This process involves the chemical modification of a compound (in this case, thiol-containing peptides) to create a derivative that can be more easily detected or that has improved properties .

Biochemical Pathways

It is known that pyridinium salts, which include this compound, have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the peptide derivatives created through the derivatization process with this compound were found to be stable at room temperature for at least one week . This suggests that the compound may have good stability, which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the derivatization of thiol-containing peptides . This derivatization process results in improved ionization efficiency and increased charge states, which are beneficial for the analysis of these peptides by mass spectrometry . Furthermore, the use of this compound in the derivatization process has been shown to increase the identification efficiency of thiol-containing peptides .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the stability of the peptide derivatives created through the derivatization process with this compound was tested at room temperature . This suggests that temperature could be an important environmental factor influencing the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propyl-4-methylpyridinium bromide can be synthesized through the alkylation of 4-methylpyridine with 1-bromopropane. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a pyridinium oxide .

Applications De Recherche Scientifique

1-Propyl-4-methylpyridinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has explored its use as a drug delivery agent and in the development of new pharmaceuticals.

Industry: It is utilized in the production of ionic liquids and as an additive in materials science

Comparaison Avec Des Composés Similaires

- 1-Butyl-4-methylpyridinium bromide

- 1-Ethyl-4-methylpyridinium bromide

- 1-Propyl-2-methylpyridinium bromide

Comparison: 1-Propyl-4-methylpyridinium bromide is unique due to its specific alkyl chain length and substitution pattern on the pyridinium ring. This structural variation can influence its physical properties, such as melting point and solubility, as well as its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in various applications .

Propriétés

IUPAC Name |

4-methyl-1-propylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLTPKOPGZYEN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=C(C=C1)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)